1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride
Overview
Description
1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C12H20ClN5O and its molecular weight is 285.77 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades . These motifs have been identified to provide potent ligands for numerous receptors .
Mode of Action
It is known that compounds with similar structures have been used as therapeutic agents or their precursors or chemical labels shedding light on biochemical mechanisms .
Biochemical Pathways
It is known that compounds with similar structures have been used to discover novel receptor agonists and antagonists .
Pharmacokinetics
It is known that compounds with similar structures have been synthesized in excellent yields under mild reaction conditions .
Result of Action
It is known that compounds with similar structures have shown satisfactory activity compared with lead compounds . For example, compound 17l exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .
Biological Activity
1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride is a compound characterized by its unique triazolo-pyrazine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-diabetic and anti-cancer therapies.
Chemical Structure and Properties
The molecular formula of this compound is C12H16ClN5O, with a molecular weight of approximately 271.75 g/mol. The structure features a piperidine ring linked to a tetrahydro-triazolo-pyrazine moiety, which contributes to its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Compounds within this class have been identified as DPP-4 inhibitors. DPP-4 is an enzyme involved in glucose metabolism; inhibition can lead to improved glycemic control in diabetic patients.
- Antiproliferative Effects : Some derivatives have shown significant antiproliferative activity against cancer cell lines. For instance, related compounds have been evaluated for their effects on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells with promising results .
1. DPP-4 Inhibition Study
A study conducted on similar triazolo-pyrazine derivatives demonstrated their ability to inhibit DPP-4 effectively. The inhibition was evaluated using an enzyme-linked immunosorbent assay (ELISA), showing IC50 values in the low micromolar range. This suggests potential therapeutic applications in managing type 2 diabetes.
2. Anticancer Activity Evaluation
In vitro studies on various triazolo-pyrazine derivatives revealed their capacity to inhibit cancer cell proliferation. For example:
- Compound 17l showed IC50 values of 0.98 µM against A549 cells and 1.05 µM against MCF-7 cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Comparative Analysis of Similar Compounds
Compound Name | Activity Type | IC50 (µM) | Target |
---|---|---|---|
Compound 17l | Anticancer | 0.98 | A549 |
DPP-4 Inhibitor | Anti-diabetic | Low μM | DPP-4 |
Compound 2e | Antibacterial | 32 | S. aureus |
16 | E. coli |
Properties
IUPAC Name |
1-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl]ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O.ClH/c1-9(18)16-5-2-10(3-6-16)12-15-14-11-8-13-4-7-17(11)12;/h10,13H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWXBISCRGLMAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=NN=C3N2CCNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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